![molecular formula C7H13IO2 B2370364 [6-(Iodomethyl)oxan-3-yl]methanol CAS No. 863565-44-0](/img/structure/B2370364.png)
[6-(Iodomethyl)oxan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Iodomethyl)oxan-3-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1. Lipid Dynamics Studies
Methanol, commonly used as a solubilizing agent in biological and synthetic membranes, significantly impacts lipid dynamics. Its increasing concentration accelerates the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles, influencing the structure-function relationship in bilayer composition, crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
2. Proton Sponge Chemistry
Research on bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and its derivatives has expanded our understanding of proton sponge units, especially in nonconventional forms. These compounds exhibit fast interconversions of hydrogen chelates, which can be frozen under specific conditions, adding to our knowledge of chemical behavior under variable temperatures (Pozharskii et al., 2010).
3. Structural Analysis of Nucleobases
The structural ambiguity of 6-oxoisocytidine methanol solvate was resolved through crystal structure analysis. This research provided insights into hydrogen bonding and solid-state packing of molecules, with methanol playing a key role in the stabilization of the structure (Swenson et al., 2002).
4. Methanol in Organic Synthesis
Methanol serves as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds in organic synthesis and drug discovery. Its role in the synthesis of C-, N-, and O-methylated products, found in many natural products and chemicals, is particularly emphasized, highlighting its importance as a solvent and reagent in chemistry (Natte et al., 2017).
5. Microbial Methanol Uptake in Marine Environments
Methanol, as an oxygenated volatile organic compound in the troposphere, impacts the oxidizing capacity of the atmosphere. Studies on microbial methanol uptake in seawater reveal that methanol is predominantly used as a microbial energy source, influencing biological oxidation rates and the global methanol budget (Dixon et al., 2011).
Propriétés
IUPAC Name |
[6-(iodomethyl)oxan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c8-3-7-2-1-6(4-9)5-10-7/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQKILOWRBCEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1CO)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

ethylamine dihydrochloride](/img/structure/B2370281.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)
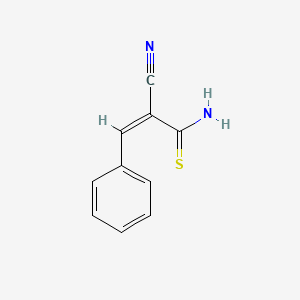
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)

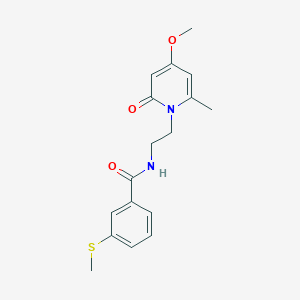
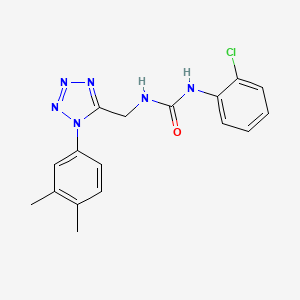
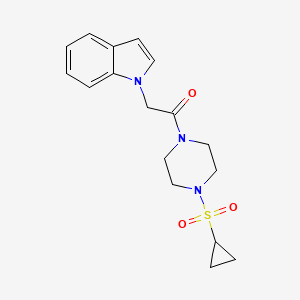
![(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2370295.png)
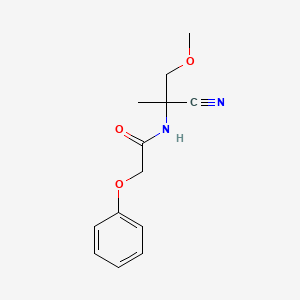
![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)
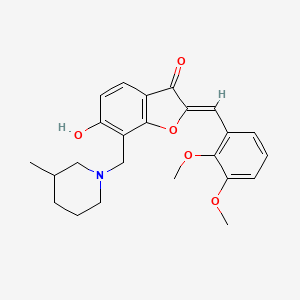
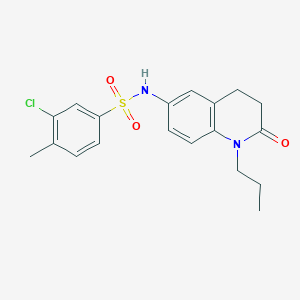
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)